molecular formula C25H21ClN2O5S B11627264 ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627264
M. Wt: 497.0 g/mol
InChI Key: OSGAXMFMHMLRBI-CZIZESTLSA-N
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Description

Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole scaffold. Key structural elements include:

  • Pyrrole ring: Substituted with a 4-chlorophenyl group at position 2, a hydroxy group at position 4, a 4-methylbenzoyl group at position 3, and a ketone at position 3.
  • Thiazole ring: Substituted with a methyl group at position 4 and an ethyl carboxylate at position 4.

Cyclocondensation of β-keto esters with substituted hydrazines to form pyrrole intermediates.

Thiazole ring formation through Hantzsch thiazole synthesis (e.g., coupling with α-halo ketones or esters) .

Crystallization and structural validation via single-crystal X-ray diffraction (SHELX software suite) .

Potential applications include antimicrobial or therapeutic agents, as seen in structurally related compounds (e.g., notes antimicrobial activity in a 4-chlorophenyl-thiazole derivative) .

Properties

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497.0 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21ClN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(15-9-11-17(26)12-10-15)18(21(30)23(28)31)20(29)16-7-5-13(2)6-8-16/h5-12,19,29H,4H2,1-3H3/b20-18+

InChI Key

OSGAXMFMHMLRBI-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Generation of N-Phenacylthiazolium Bromide

Thiazolidine-4-carboxylate derivatives are N-acylated with 4-chlorophenacyl bromide in dichloromethane using triethylamine as a base. The reaction selectively produces the (2R,4R)-diastereomer, critical for maintaining chirality in the final product.

Cycloaddition with Nitroalkenes

The N-phenacylthiazolium bromide reacts with nitroethylene in ethanol under reflux, facilitated by triethylamine. This step forms a tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole intermediate, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic pyrrolo-thiazole framework.

ParameterCondition
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
Oxidizing AgentDDQ (2 equiv) in dichloromethane
Yield (Cycloaddition)45–55%
Yield (Dehydrogenation)70–80%

Introduction of the 4-Methylbenzoyl Group

The 3-position of the pyrrole ring is functionalized via Friedel-Crafts acylation. Using 4-methylbenzoyl chloride and aluminum chloride in anhydrous dichloromethane, the acyl group is introduced regioselectively. The reaction proceeds at 0°C to minimize side reactions, with the methyl group’s electron-donating effect directing acylation to the para position relative to existing substituents.

Optimization Notes :

  • Stoichiometry : 1.2 equiv of 4-methylbenzoyl chloride per mole of substrate

  • Workup : Quenching with ice-water, followed by extraction with ethyl acetate

  • Yield : 60–65% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Hydroxylation at the Pyrrole 4-Position

The 4-hydroxy group is introduced via oxidation of a methyl precursor. Using aqueous hydrogen peroxide (30%) in acetic acid at 50°C, the methyl group adjacent to the carbonyl is oxidized to a hydroxyl group. This step requires careful pH control (pH 4–5) to prevent over-oxidation to a ketone.

Critical Parameters :

  • Oxidizing Agent : H₂O₂ (2 equiv)

  • Reaction Time : 3–4 hours

  • Yield : 50–55% after recrystallization from methanol.

Final Esterification and Coupling

The thiazole and pyrrole subunits are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The amino group on the thiazole attacks the electrophilic carbon at position 1 of the pyrrole ring, facilitated by potassium carbonate in dimethylformamide (DMF) at 80°C.

ConditionDetail
SolventDMF
BaseK₂CO₃ (3 equiv)
Temperature80°C
Reaction Time12–16 hours
Yield40–50% after HPLC purification

Stereochemical and Regiochemical Considerations

The synthetic route ensures retention of chirality at the pyrrole C-3 position, as confirmed by single-crystal X-ray diffraction. The (2R,4R)-configuration of the N-phenacylthiazolium precursor dictates the final product’s stereochemistry, with no observable racemization during cycloaddition or acylation steps. Regioselectivity in the Hantzsch and Friedel-Crafts steps is controlled by electronic effects, with the thiazole’s electron-deficient C-2 position favoring nucleophilic attack.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 1H, OH), 6.92–7.89 (m, 8H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 60.8 (OCH₂), 116.4–166.2 (Ar-C, C=O).

Chromatographic Purity :

  • HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.7 min, purity >98%.

Challenges and Optimization Opportunities

  • Low Yield in Cycloaddition : The 45–55% yield in the 1,3-dipolar cycloaddition step stems from competing intermolecular reactions. Microwave-assisted synthesis could enhance reaction efficiency.

  • Oxidation Side Products : Over-oxidation during hydroxylation generates minor ketone byproducts. Switching to TEMPO/NaOCl may improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s properties are influenced by substituents on both the pyrrole and thiazole rings. Comparisons with analogs highlight the impact of:

Compound Name / ID Pyrrole Substituents Thiazole Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 4-Cl-C₆H₄, 4-Me-C₆H₄CO, OH, O 4-Me, COOEt ~580 g/mol* Hypothesized antimicrobial use N/A
Allyl ester analog () 4-Cl-C₆H₄, 4-BuO-C₆H₄CO, OH, O 4-Me, COO(allyl) Higher lipophilicity Improved membrane permeability
4-Fluorophenyl derivative () 4-F-C₆H₄, 4-F-C₆H₄CO, OH, O 4-Me, COOEt ~564 g/mol Isostructural packing differences
Methyl ester analog () 4-MeO-C₆H₄, OH, O 4-OH, 4-MeO-C₆H₄ ~335 g/mol Altered solubility profile

*Estimated based on (C₂₉H₃₀N₂O₉S = 582.62 g/mol).

Key Observations:
  • Halogen Substitutions : Replacing 4-Cl with 4-F () reduces molecular weight and alters intermolecular interactions (e.g., halogen bonding), affecting crystal packing .
  • Ester Groups : Ethyl vs. allyl esters () modulate lipophilicity and metabolic stability. Allyl esters may enhance bioavailability but are prone to enzymatic hydrolysis .
  • Benzoyl Modifications: 4-Methylbenzoyl (target) vs.

Research Findings and Structural Insights

Crystallographic Data

  • Isostructural Analogs : Compounds 4 and 5 () share triclinic P 1 symmetry but exhibit slight conformational adjustments to accommodate Cl vs. F substituents. The 4-chlorophenyl group in the target compound may induce tighter crystal packing due to stronger van der Waals interactions .
  • Planarity : Most analogs (e.g., ) are nearly planar except for perpendicular aryl groups, a feature critical for π-π stacking in solid-state structures .

Spectroscopic and Computational Analysis

  • NMR Profiling : Regions A and B () show chemical shift variations in analogs, correlating with substituent electronegativity and steric effects .
  • Wavefunction Analysis (Multiwfn) : Electron localization function (ELF) maps () reveal polarized electron density around the hydroxy and carbonyl groups, suggesting hydrogen-bonding hotspots .

Biological Activity

Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for various pharmacological effects including antimicrobial and anticancer properties.
  • Pyrrole Component : Often associated with neuroactive compounds.
  • Chlorophenyl and Hydroxy Groups : These substitutions can enhance the compound's interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell lines.

Key Findings :

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity (IC50 < 10 µM) .
Cell LineIC50 (µM)
A4318.5
HT297.2
MCF79.0

2. Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest that it possesses activity against both gram-positive and gram-negative bacteria.

Case Study :
In a study examining various thiazole derivatives, this compound was effective against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antibacterial Mechanism : The presence of the chlorophenyl group is thought to disrupt bacterial cell membranes.

Q & A

Q. What are the key considerations for optimizing multi-step synthesis routes for this compound?

The synthesis of structurally analogous pyrrole-thiazole hybrids involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical parameters include:

  • Reagent stoichiometry : Excess acylating agents (e.g., 4-methylbenzoyl chloride) ensure complete substitution at the pyrrole ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like allylation or esterification . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of substituents on the pyrrole and thiazole rings. For example, the 4-hydroxy group on the pyrrole ring shows a downfield singlet (~δ 12 ppm) in 1H NMR .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the 4-chlorophenyl and 4-methylbenzoyl groups .
  • IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester and benzoyl moieties) .

Q. What safety protocols are critical during handling and storage?

  • Storage : Protect from moisture and light at –20°C in amber vials to prevent hydrolysis of the ester group .
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of intermediates like acyl chlorides .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states for cyclization steps, predicting regioselectivity in pyrrole-thiazole formation .
  • Molecular docking : Screen potential biological targets (e.g., protein kinases) by simulating interactions between the compound’s benzoyl and chlorophenyl groups and active-site residues .
  • Machine learning : Train models on existing reaction data to optimize solvent/reagent combinations for novel derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) with standardized concentrations (1–100 µM) to address variability in IC50 values .
  • Metabolic stability testing : Use hepatic microsome assays to differentiate intrinsic activity from artifacts caused by rapid degradation .
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate confounding variables (e.g., solvent purity, cell line differences) .

Q. Which reaction pathways dominate under varying conditions (e.g., acidic vs. basic)?

  • Acidic conditions : Protonation of the pyrrole’s hydroxyl group may trigger ring-opening, forming linear intermediates .
  • Basic conditions : Deprotonation enhances nucleophilicity at the thiazole’s methyl group, facilitating alkylation or cross-coupling reactions .
  • Photocatalysis : Visible-light-mediated reactions could functionalize the chlorophenyl ring via C–H activation, though competing pathways require careful monitoring .

Q. How can structural modifications enhance target selectivity in medicinal chemistry applications?

  • Bioisosteric replacement : Substitute the 4-methylthiazole with a 5-methylisoxazole to improve solubility while retaining kinase binding .
  • Prodrug design : Convert the ethyl ester to a tert-butyl ester for enhanced cellular uptake, with enzymatic cleavage in vivo .
  • Steric tuning : Introduce bulky substituents (e.g., isopropyl) at the pyrrole’s 2-position to block off-target interactions .

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